molecular formula C7H11ClF3NO2 B14083606 methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B14083606
M. Wt: 233.61 g/mol
InChI Key: RXAKXMFLWYPYCH-TYSVMGFPSA-N
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Description

Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate: Lacks the hydrochloride component but shares similar structural features.

    Ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate: An ethyl ester analog with comparable properties.

    Methyl (3R,5R)-5-(fluoromethyl)pyrrolidine-3-carboxylate: A fluoromethyl derivative with different reactivity.

Uniqueness

Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in the design of molecules with specific biological activities.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m1./s1

InChI Key

RXAKXMFLWYPYCH-TYSVMGFPSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](NC1)C(F)(F)F.Cl

Canonical SMILES

COC(=O)C1CC(NC1)C(F)(F)F.Cl

Origin of Product

United States

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